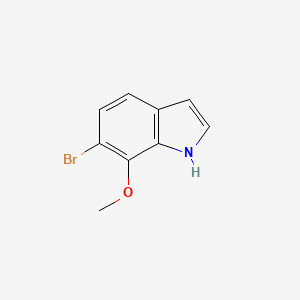

6-bromo-7-methoxy-1H-indole

Description

6-Bromo-7-methoxy-1H-indole is a halogenated indole derivative featuring a bromine substituent at position 6 and a methoxy group at position 6. Its molecular formula is C₉H₈BrNO, with a molecular weight of 242.07 g/mol. This compound serves as a precursor in medicinal chemistry for synthesizing bioactive molecules, including kinase inhibitors and receptor modulators .

Properties

IUPAC Name |

6-bromo-7-methoxy-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c1-12-9-7(10)3-2-6-4-5-11-8(6)9/h2-5,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGDJBCGWMLHLDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=C1NC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-7-methoxy-1H-indole typically involves the bromination of 7-methoxyindole. One common method is the electrophilic aromatic substitution reaction, where 7-methoxyindole is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-methoxy-1H-indole undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, sodium methoxide, and Grignard reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Sodium azide in dimethylformamide (DMF) at room temperature.

Major Products Formed

Oxidation: 6-Bromo-7-formyl-1H-indole.

Reduction: 7-Methoxy-1H-indole.

Substitution: 6-Azido-7-methoxy-1H-indole (using sodium azide).

Scientific Research Applications

6-Bromo-7-methoxy-1H-indole has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

Biology: Studied for its potential antiviral and antimicrobial properties.

Medicine: Investigated for its anticancer and anti-inflammatory activities.

Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-bromo-7-methoxy-1H-indole involves its interaction with various molecular targets and pathways. The bromine and methoxy groups enhance its binding affinity to specific receptors, leading to biological effects. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

Key structural analogs differ in substituent positions or functional groups, leading to distinct physicochemical and biological properties.

Key Observations :

- Electronic Effects : Methoxy (OMe) groups increase electron density at adjacent positions, enhancing nucleophilic aromatic substitution reactivity compared to methyl (Me) or fluoro (F) groups .

- Lipophilicity : 6-Bromo-7-methyl-1H-indole exhibits higher logP values than its methoxy analog due to the hydrophobic methyl group .

- Bioactivity : Triazole-containing derivatives (e.g., 5-bromo-3-(triazol-ethyl)-1H-indole) demonstrate antioxidant properties, whereas fluorinated analogs (e.g., 5-bromo-7-fluoro-1H-indole) are explored for improved pharmacokinetics .

Key Observations :

Biological Activity

6-Bromo-7-methoxy-1H-indole is a notable compound within the indole family, characterized by its unique bromine and methoxy substituents. This article explores its biological activities, mechanisms of action, and potential applications in various fields, including medicine and pharmacology.

- Molecular Formula : C₉H₈BrNO

- Molecular Weight : 226.070 g/mol

- Density : 1.6 ± 0.1 g/cm³

- Boiling Point : 349.2 ± 22.0 °C

- Flash Point : 165.0 ± 22.3 °C

Biological Activities

This compound exhibits a range of biological activities that are of significant interest in medicinal chemistry:

Antimicrobial Activity

Research has indicated that derivatives of indole, including this compound, possess antimicrobial properties. For instance, studies have shown that certain analogues can effectively inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL . This suggests that the compound may serve as a scaffold for developing new antibiotics.

Anticancer Properties

The compound's anticancer potential is attributed to its ability to induce apoptosis in cancer cells and inhibit cell proliferation. Mechanistic studies suggest that it may modulate key signaling pathways involved in cell cycle regulation and apoptosis.

Anti-inflammatory Effects

Indoles are known for their anti-inflammatory properties, and this compound is no exception. It has shown promise in inhibiting pro-inflammatory cytokines, which are crucial in various inflammatory diseases .

The biological effects of this compound can be attributed to its structural features:

- Bromine and Methoxy Groups : These substituents enhance the compound's binding affinity to specific receptors and enzymes, facilitating its interaction with biological targets.

- Signal Pathway Modulation : The compound is believed to influence pathways such as NF-kB and MAPK, which are critical in inflammation and cancer progression.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is helpful to compare it with related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 6-Bromo-1H-indole | Lacks methoxy group | Different reactivity |

| 7-Methoxy-1H-indole | Lacks bromine | Altered biological properties |

| 6-Chloro-7-methoxy-1H-indole | Chlorine instead of bromine | Variations in reactivity |

Study on Antimicrobial Efficacy

In a study investigating various indole derivatives, this compound was part of a library tested against MRSA. The study found that while some derivatives exhibited weak activity (MIC = 16 µg/mL), others showed promising results with MIC values significantly lower than those of existing treatments .

Investigation into Anticancer Activity

A separate investigation into the anticancer effects highlighted that this compound could inhibit the proliferation of several cancer cell lines by inducing apoptosis through modulation of the Bcl-2 family proteins . This positions the compound as a candidate for further development in cancer therapeutics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.